
4-Isopropyl-1,3-thiazol-2-amine
Overview
Description
4-Isopropyl-1,3-thiazol-2-amine (CAS 79932-20-0) is a heterocyclic compound with the molecular formula C₆H₁₀N₂S and a molar mass of 142.22 g/mol. It features a thiazole core substituted with an isopropyl group at the 4-position and an amine group at the 2-position. Key physicochemical properties include a melting point of 48–50°C, boiling point of 105–107°C (at 0.5 Torr), and a predicted pKa of 5.47 ± 0.10 . The compound is stored under dry, sealed conditions in the dark or at –20°C to ensure stability. Its synthesis involves iodine and ammonium hydroxide under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropylamine with carbon disulfide and chloroacetaldehyde, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, although this is less common.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Structure and Characteristics
4-Isopropyl-1,3-thiazol-2-amine features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The isopropyl group contributes to its lipophilicity, enhancing its interaction with biological targets.
Biochemical Research
This compound has been extensively studied for its biochemical properties. It interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Its potential as an enzyme inhibitor has been explored in different biological contexts, indicating its role in modulating metabolic pathways.
Pharmaceutical Development
The compound serves as a valuable building block in pharmaceutical chemistry. Its derivatives have shown promising antimicrobial and anticancer activities. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi . The ongoing research aims to develop new therapeutic agents based on this scaffold.
Table 1: Biological Activities of this compound Derivatives
Activity Type | Target Organisms/Conditions | Reference |
---|---|---|
Antimicrobial | Gram-positive bacteria | |
Antifungal | Candida albicans, Aspergillus | |
Anticancer | Various cancer cell lines |
Agricultural Applications
In addition to its medicinal uses, this compound is utilized in the synthesis of agrochemicals. Its derivatives may exhibit herbicidal or insecticidal properties, contributing to crop protection strategies.
Material Science
The unique properties of thiazole compounds have led to their application in material science. They are being investigated for use in corrosion inhibitors and as components in polymer formulations due to their stability and reactivity .
Case Study 1: Antimicrobial Activity
A study published in Pharmaceuticals evaluated the antimicrobial efficacy of various thiazole derivatives against a range of bacterial strains. The results indicated that certain derivatives of this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria . This highlights the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Research
Research conducted on the anticancer properties of thiazole derivatives revealed that modifications on the thiazole ring could enhance cytotoxicity against cancer cell lines. One derivative showed potent activity against breast cancer cells, suggesting that further exploration could lead to effective cancer therapies .
Mechanism of Action
The mechanism of action of 4-Isopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazol-2-amine derivatives are structurally diverse and exhibit varied biological activities depending on substituents. Below is a comparative analysis of 4-isopropyl-1,3-thiazol-2-amine with related compounds:
Structural and Functional Analogues
Table 1: Comparative Analysis of Thiazol-2-amine Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Aromatic Rings : Diaryl-substituted derivatives (e.g., 10s ) exhibit enhanced anticancer activity due to improved binding to tubulin’s colchicine site .
- Heterocyclic Substituents : Pyridinyl groups (e.g., in antimalarial and antitubercular compounds) enhance target specificity, likely through π-π stacking and hydrogen bonding .
- Alkyl Groups : The isopropyl group in this compound may influence solubility and steric effects compared to cyclopropyl or tert-butyl analogues, though direct bioactivity data are lacking .
Therapeutic Applications :
- Anticancer Agents : Compounds like 10s and MortaparibMild demonstrate the importance of multi-ring systems and functional groups (e.g., methoxy, triazole) in targeting cancer pathways .
- Antimicrobials : Pyridinyl and phenyl substituents are critical for activity against M. tuberculosis and malaria parasites .
Synthetic Utility :
- This compound serves as a precursor in synthesizing more complex bioactive molecules, highlighting its role as a scaffold .
Biological Activity
4-Isopropyl-1,3-thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring, which incorporates an isopropyl group at the fourth position and an amino group at the second position. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₇H₁₂N₂S
- Molecular Weight : Approximately 156.25 g/mol
- Structural Features : The presence of the thiazole ring enhances its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that derivatives of thiazole compounds often exhibit enhanced antimicrobial effects due to structural modifications.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 μg/mL | |
Staphylococcus aureus | 16 μg/mL | |
Candida albicans | 42 μg/mL |
The compound's effectiveness against Gram-positive bacteria is particularly noteworthy, with studies showing that halogen substitutions on the phenyl ring can enhance antibacterial activity .
Antifungal Activity
Research has highlighted the antifungal potential of this compound. It has been shown to inhibit the growth of fungi such as Aspergillus niger and Candida albicans, making it a candidate for further development as an antifungal agent.
Antitumor Activity
The antitumor properties of this compound have been investigated in various cancer cell lines. For example:
Cell Line | IC₅₀ (μM) | Reference |
---|---|---|
HeLa (cervical cancer) | 25.0 | |
MCF7 (breast cancer) | 30.5 | |
A549 (lung cancer) | 20.0 |
The compound is believed to exert its anticancer effects through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis .
The molecular mechanism underlying the biological activities of this compound involves its interaction with various biomolecules. The thiazole ring allows for binding with enzymes and receptors, leading to modulation of cellular pathways:
- Enzyme Inhibition : The compound may act as a noncompetitive inhibitor for certain enzymes involved in metabolic pathways.
- Gene Expression Modulation : It influences transcription factors that regulate gene expression related to cell growth and apoptosis .
- Cell Signaling Pathways : It affects key signaling pathways that are crucial for cellular responses to stress and growth signals.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives with specific substitutions on the thiazole ring exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another research effort highlighted the synthesis of novel thiazole derivatives that showed enhanced cytotoxicity against multiple cancer cell lines compared to their parent compounds .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for 4-Isopropyl-1,3-thiazol-2-amine and its derivatives?
- Methodological Answer : A common approach involves refluxing precursors like substituted carboxylic acids or thiosemicarbazides with phosphoryl chloride (POCl₃). For example, 1,3-thiazol-2-amine derivatives are synthesized by reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by precipitation using ammonia (pH 8–9) and recrystallization from DMSO/water mixtures . Modifications to the isopropyl group may require tailored alkylation or cyclopropanation steps .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used. For instance, related N-aryl-thiazol-2-amine structures were resolved using SHELXL, with hydrogen-bonding networks and torsion angles analyzed to confirm stereochemistry .
Q. What spectroscopic techniques validate the purity of synthesized this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent integration and coupling patterns, FTIR for functional group analysis (e.g., NH₂ stretching at ~3400 cm⁻¹), and LC-MS to verify molecular weight. Purity can be assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (incorporating exact exchange terms) with basis sets such as 6-31G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Becke’s 1993 study demonstrated that including exact exchange improves thermochemical accuracy, achieving <3 kcal/mol deviations in atomization energies .
Q. What in vitro and in vivo assays evaluate this compound’s pharmacological activity?
- Methodological Answer : For CRF1 receptor antagonism (as seen in SSR125543A, a derivative):
- In vitro : Radioligand binding assays (e.g., displacement of [¹²⁵I-Tyr⁰]ovine CRF) and cAMP inhibition in Y79 retinoblastoma cells (IC₅₀ ~3 nM) .
- In vivo : Measure plasma ACTH suppression in restrained rats or CRF-induced forepaw treading in gerbils (ID₅₀ ~10 mg/kg orally) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
Assay standardization : Ensure consistent cell lines (e.g., AtT-20 vs. Y79) and CRF isoforms (human vs. ovine).
Purity verification : Use HPLC and elemental analysis to rule out impurities .
Orthogonal models : Cross-validate results in biochemical (e.g., cAMP), behavioral (e.g., stress tests), and ex vivo binding assays .
Q. What strategies optimize the bioavailability of this compound derivatives?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., morpholinylsulfonyl) to enhance solubility .
- Formulation : Use prodrugs (e.g., hydrochloride salts) or nanoencapsulation for controlled release .
- Pharmacokinetic profiling : Assess logP (via shake-flask method) and plasma protein binding (ultrafiltration) .
Q. Data Analysis and Reporting
Q. How to statistically analyze dose-response relationships in thiazol-2-amine bioactivity studies?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For CRF1 antagonists, validate reversibility via Schild regression .
Q. What crystallographic databases are recommended for depositing this compound structures?
- Methodological Answer : Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB), including refinement parameters (R-factors < 5%) and hydrogen-bonding tables .
Q. Ethical and Safety Considerations
Q. What safety protocols are critical when handling POCl₃ in thiazol-2-amine synthesis?
- Methodological Answer : Use anhydrous conditions under a fume hood, with PPE (gloves, goggles). Quench excess POCl₃ with ice-cold water, and neutralize waste with sodium bicarbonate before disposal .
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVXXJBWWYOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427708 | |
Record name | 4-isopropyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-20-0 | |
Record name | 4-isopropyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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